molecular formula C18H17ClN4O3S B12198522 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide

2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Cat. No.: B12198522
M. Wt: 404.9 g/mol
InChI Key: UEQJLJAVVPIZKI-GDNBJRDFSA-N
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Description

This compound is a thiazolidinone derivative featuring a 2-chlorobenzylidene moiety and an imidazole-containing propylacetamide side chain. Thiazolidinones are well-known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The (5Z)-configuration of the benzylidene group and the presence of electron-withdrawing substituents (e.g., chlorine) are critical for modulating biological activity.

Properties

Molecular Formula

C18H17ClN4O3S

Molecular Weight

404.9 g/mol

IUPAC Name

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C18H17ClN4O3S/c19-14-5-2-1-4-13(14)10-15-17(25)23(18(26)27-15)11-16(24)21-6-3-8-22-9-7-20-12-22/h1-2,4-5,7,9-10,12H,3,6,8,11H2,(H,21,24)/b15-10-

InChI Key

UEQJLJAVVPIZKI-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Cyclization

The thiazolidinone ring is synthesized from ethyl glycinate hydrochloride and carbon disulfide under basic conditions. Cyclization occurs via nucleophilic attack of the amine group on the thiocarbonyl carbon, followed by intramolecular esterification. Key parameters include:

  • Temperature : 70–80°C

  • Solvent : Ethanol or solvent-free neat conditions

  • Catalyst : Triethylamine (0.5 equiv) to activate the glycinate amino group

Reaction completion is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) and confirmed by IR spectroscopy (C=O stretches at 1712 cm⁻¹ and 1655 cm⁻¹).

Benzylidene Group Introduction

Aldol Condensation Mechanism

The 2-chlorobenzylidene moiety is introduced via acid-catalyzed condensation between the thiazolidinone and 2-chlorobenzaldehyde. The reaction proceeds through:

  • Enolate Formation : Deprotonation of the thiazolidinone’s active methylene group using acetic acid.

  • Nucleophilic Attack : Enolate addition to the aldehyde carbonyl.

  • Dehydration : Elimination of water to form the Z-configured α,β-unsaturated ketone.

Optimized Conditions :

ParameterValue
CatalystAcetic acid (10 mol%)
Temperature70°C
Reaction Time2 h
Yield92%

The Z-configuration is confirmed by NOESY spectroscopy, showing spatial proximity between the thiazolidinone C5-H and benzylidene aromatic protons.

Acetamide-Imidazole Side Chain Installation

Alkylation and Amidation

The N-[3-(1H-imidazol-1-yl)propyl]acetamide side chain is introduced in two steps:

  • Propyl Linker Attachment :

    • 3-Chloropropylimidazole is reacted with the thiazolidinone nitrogen using K2CO3 in DMF at 50°C for 6 h.

    • Yield : 85% (monitored by ¹H NMR disappearance of N–H at δ 8.2 ppm).

  • Acetamide Formation :

    • The propylamine intermediate is acylated with acetyl chloride in dichloromethane (0°C, 1 h).

    • Workup : Precipitation with ice-water followed by recrystallization from ethanol.

One-Pot Synthesis Optimization

Solvent-Free Neat Conditions

Recent advances enable a one-pot procedure combining all three stages under eco-friendly conditions:

Procedure :

  • Charge ethyl glycinate hydrochloride (1.0 equiv), 2-chlorobenzaldehyde (1.2 equiv), and 3-imidazol-1-ylpropan-1-amine (1.0 equiv).

  • Heat at 70°C for 2 h without solvent.

  • Isolate product via filtration and ethanol recrystallization.

Advantages :

  • Yield Increase : 90–98% vs. 75% in solvent-based systems.

  • Reduced Byproducts : No solvent minimizes hydrolysis side reactions.

Molar Ratio Optimization :

EntryEthyl Glycinate (equiv)2-Chlorobenzaldehyde (equiv)3-Imidazolylpropylamine (equiv)Yield (%)
11.01.01.075
21.01.21.090
31.21.21.085

Industrial Production Strategies

Continuous Flow Synthesis

Scalable production employs continuous flow reactors to enhance reproducibility:

  • Reactor Type : Microtubular coil (ID = 1 mm)

  • Residence Time : 8 min

  • Throughput : 12 kg/day

  • Purity : ≥99% (HPLC)

Key Modifications :

  • Catalyst Recycling : Immobilized triethylamine on silica gel reduces waste.

  • In-line Analytics : FTIR probes monitor reaction progress in real time.

Challenges and Troubleshooting

Z/E Isomerization Control

Maintaining the Z-configuration requires strict anhydrous conditions. Exposure to moisture shifts equilibrium toward the E-isomer (ΔG = +3.2 kcal/mol). Mitigation strategies include:

  • Drying Agents : Molecular sieves (4Å) in the reaction mixture.

  • Inert Atmosphere : Nitrogen sparging during benzylidene condensation.

Byproduct Formation

Common impurities and their resolution methods:

ByproductSourceRemoval Method
2-Chlorobenzoic acidAldehyde overoxidationAcid-base extraction
Bis-acetylated imidazoleExcess acetyl chlorideColumn chromatography

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the chlorobenzylidene group, potentially leading to the formation of dihydro derivatives.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the imidazole or chlorobenzylidene group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis. It can undergo various reactions such as oxidation and reduction, facilitating the creation of more complex molecules. For example:

  • Oxidation : The thiazolidine ring can form sulfoxides or sulfones upon oxidation.
  • Reduction : It can yield dihydro derivatives of the imidazole or chlorobenzylidene group.

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties . Studies have shown:

  • Antimicrobial Activity : The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Medicine

In the medical field, the compound is being explored for its therapeutic effects :

  • Drug Development : It is investigated as a potential lead compound for developing new drugs targeting specific diseases, particularly those involving bacterial infections and cancer.

Industry

In industrial applications, the compound is utilized in developing new materials with tailored properties. Its unique structure allows for modifications that enhance material performance in various applications.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial activity of 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide against several pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Case Study 2: Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The imidazole ring can bind to metal ions or participate in hydrogen bonding, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related molecules from the evidence:

Compound Name Structural Features Molecular Formula Key Properties/Findings References
2-[(5Z)-5-(3-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide 3-chloro substitution; thioxo (C=S) at position 2 C₁₈H₁₇ClN₄O₂S₂ Higher molecular mass (420.93 g/mol); ChemSpider ID 21370525; potential solubility issues due to thioxo group
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives Phenyl benzamide substituent; lacks imidazole side chain Varies Synthesized via carbodiimide coupling; evaluated for antimicrobial activity
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Benzodioxol group; hydrazinecarboxamide backbone C₂₀H₁₈ClN₅O₂ Confirmed (E)-configuration via X-ray crystallography; enhanced π-π stacking interactions
N-((4-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(pyrimidin-2-ylthio)acetamide Benzoimidazole core; pyrimidinylthio side chain C₂₂H₂₆N₆OS Likely targets kinase pathways due to pyrimidine moiety; no activity data reported

Structural and Functional Analysis

  • Backbone Modifications : Replacement of the thioxo group (C=S) in with a dioxo (C=O) group in the target compound could improve solubility and hydrogen-bonding capacity .
  • Side Chain Diversity : The imidazole-propylacetamide chain in the target compound contrasts with the hydrazinecarboxamide in or pyrimidinylthio in , influencing pharmacokinetics (e.g., bioavailability, half-life).

Research Methodologies

  • Synthesis : Analogous compounds (e.g., ) are synthesized via carbodiimide-mediated coupling, suggesting a similar route for the target molecule.
  • Structural Confirmation : SHELX software (e.g., SHELXL, SHELXS) is widely used for X-ray crystallography, as seen in , to confirm configurations and refine crystal structures .

Biological Activity

The compound 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide (CAS Number: 902019-31-2) is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions, forming an intermediate that is subsequently reacted with N-[3-(1H-imidazol-1-yl)propyl]acetamide . The final product is characterized by its complex molecular structure, which includes a thiazolidine core linked to an imidazole moiety.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC₁₇H₁₇ClN₂O₅S
Molecular Weight428.9 g/mol
CAS Number902019-31-2

Biological Activity

Research has indicated various biological activities associated with this compound, including:

Antimicrobial Activity

Studies have shown that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For instance, a series of 2-(4-oxo-thiazolidin-2-ylidene)-acetamides were tested against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. These compounds demonstrated high antimicrobial activity, suggesting that similar derivatives like our compound may also possess comparable effects .

Anticancer Properties

The compound has been evaluated for its anticancer potential against cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). In vitro studies revealed that it inhibits the growth of these cancer cells through mechanisms involving apoptosis induction. Specifically, it was found to activate caspases and promote DNA fragmentation in treated cells .

The proposed mechanism of action for this compound includes:

  • VEGFR-2 Inhibition : It has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2), which is crucial in angiogenesis and tumor growth .
  • Cell Cycle Arrest : The compound induces S-phase growth arrest in cancer cells, leading to increased expression of cell cycle regulators like p21 and p53 .

Case Studies

Several case studies highlight the effectiveness of thiazolidine derivatives in clinical settings:

  • Study on VEGFR Inhibition : A recent study demonstrated that specific thiazolidine derivatives exhibited IC50 values as low as 0.203 μM against VEGFR-2, indicating potent inhibitory activity .
  • Antimicrobial Testing : In a comparative study, compounds structurally related to our target showed significant inhibition against multiple bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL depending on the strain .

Q & A

Q. What are the standard synthetic routes for preparing 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide?

The compound is synthesized via multi-step condensation and functionalization. A typical approach involves:

  • Step 1 : Formation of the thiazolidinone core by refluxing 2-chlorobenzaldehyde with 2,4-thiazolidinedione derivatives in acetic acid with sodium acetate as a catalyst (Method A, ).
  • Step 2 : Alkylation of the imidazole-containing side chain. For example, reacting 3-(1H-imidazol-1-yl)propylamine with chloroacetyl chloride in dioxane using triethylamine as a base (Method D, ).
  • Purification : Recrystallization from ethanol-DMF mixtures ensures purity .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical Methods :
  • HPLC/LC-MS for purity assessment (≥95% by area normalization) .
  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm regiochemistry and Z/E configuration .
  • Elemental Analysis : Comparison of experimental vs. calculated C, H, N, S, and Cl percentages .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Solvents : Acetic acid (for condensation) and dioxane (for alkylation) are preferred due to high solubility of intermediates .
  • Temperature : Reflux (~100–120°C) for condensation steps; room temperature for alkylation to minimize side reactions .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing byproducts like geometric isomers or dimerization?

  • Optimization Strategies :
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst load, and solvent ratios .
  • Catalyst Screening : Replace sodium acetate with milder bases (e.g., K₂CO₃) to reduce epimerization .
  • In-situ Monitoring : TLC or inline IR spectroscopy to track reaction progress and halt at optimal conversion .

Q. What computational methods are suitable for predicting its binding modes to biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenases or kinases) based on its thiazolidinone and imidazole motifs .
  • MD Simulations : Assess stability of ligand-target complexes in explicit solvent over 100-ns trajectories .

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodological Pitfalls :
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab discrepancies.
  • Compound Stability : Verify integrity via LC-MS post-assay to rule out degradation .
  • Positive Controls : Include reference inhibitors (e.g., AZD8931 for kinase activity) to calibrate results .

Q. What strategies are effective for resolving overlapping signals in NMR spectra?

  • Advanced Techniques :
  • 2D NMR (COSY, HSQC) to assign crowded aromatic and imidazole protons .
  • Variable Temperature NMR : Resolve dynamic broadening in DMSO-d₆ at 60°C .

Methodological Considerations

Q. How to design a stability study for this compound under physiological conditions?

  • Protocol :
  • Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24–72 hours .
  • Analysis : Monitor degradation via HPLC and identify byproducts using high-resolution MS .

Q. What in vitro assays are appropriate for evaluating its anti-inflammatory or anticancer potential?

  • Targeted Assays :
  • COX-1/COX-2 Inhibition : Measure IC₅₀ using a colorimetric kit (e.g., Cayman Chemical) .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Q. How to address stereochemical challenges in synthesis (e.g., maintaining the 5Z configuration)?

  • Stereocontrol Methods :
  • X-ray Crystallography : Confirm configuration post-synthesis .
  • Chiral HPLC : Use a cellulose-based column to separate Z/E isomers .

Data Interpretation and Validation

Q. How to correlate substituent variations (e.g., chlorobenzylidene vs. fluorobenzylidene) with bioactivity?

  • SAR Workflow :
  • Synthesize Analogues : Replace 2-chlorobenzylidene with other aryl groups via Method A .
  • Dose-Response Assays : Compare IC₅₀ values across analogues to identify critical substituents .

Q. What statistical tools are recommended for analyzing dose-response data?

  • Software : GraphPad Prism for nonlinear regression (four-parameter logistic model) .
  • Validation : Bootstrap resampling to estimate confidence intervals for IC₅₀ values .

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